![molecular formula C24H20BrClN4O3S B283609 N-(4-bromophenyl)-4-[[(Z)-[1-(3-chloro-4-methylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]benzenesulfonamide](/img/structure/B283609.png)
N-(4-bromophenyl)-4-[[(Z)-[1-(3-chloro-4-methylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromophenyl)-4-[[(Z)-[1-(3-chloro-4-methylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]benzenesulfonamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as BAY 43-9006 or sorafenib and has been found to have a wide range of applications in the field of biochemistry and pharmacology.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-4-[[(Z)-[1-(3-chloro-4-methylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]benzenesulfonamide is complex and involves several different pathways. This compound has been found to inhibit the activity of several different kinases, including RAF kinase, VEGFR-2, and PDGFR-beta. By inhibiting the activity of these kinases, N-(4-bromophenyl)-4-[[(Z)-[1-(3-chloro-4-methylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]benzenesulfonamide can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects
N-(4-bromophenyl)-4-[[(Z)-[1-(3-chloro-4-methylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]benzenesulfonamide has been found to have several different biochemical and physiological effects. This compound has been shown to inhibit the growth and spread of cancer cells, reduce inflammation, and inhibit angiogenesis. In addition, N-(4-bromophenyl)-4-[[(Z)-[1-(3-chloro-4-methylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]benzenesulfonamide has been found to have a positive effect on the immune system, which may help to prevent the development of certain diseases.
Advantages and Limitations for Lab Experiments
N-(4-bromophenyl)-4-[[(Z)-[1-(3-chloro-4-methylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]benzenesulfonamide has several advantages for use in lab experiments. This compound is highly selective and can target specific kinases, which makes it useful for studying the effects of specific pathways on cellular function. In addition, N-(4-bromophenyl)-4-[[(Z)-[1-(3-chloro-4-methylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]benzenesulfonamide is relatively stable and can be stored for long periods of time.
However, there are also some limitations to the use of N-(4-bromophenyl)-4-[[(Z)-[1-(3-chloro-4-methylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]benzenesulfonamide in lab experiments. This compound is relatively expensive and can be difficult to obtain in large quantities. In addition, N-(4-bromophenyl)-4-[[(Z)-[1-(3-chloro-4-methylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]benzenesulfonamide can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-(4-bromophenyl)-4-[[(Z)-[1-(3-chloro-4-methylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]benzenesulfonamide. One potential direction is the development of new compounds that are more selective and have fewer side effects. Another potential direction is the study of the effects of N-(4-bromophenyl)-4-[[(Z)-[1-(3-chloro-4-methylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]benzenesulfonamide on different types of cancer and other diseases. Finally, the study of the mechanisms of action of N-(4-bromophenyl)-4-[[(Z)-[1-(3-chloro-4-methylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]benzenesulfonamide may lead to the development of new drugs that target specific pathways and have fewer side effects.
Synthesis Methods
The synthesis of N-(4-bromophenyl)-4-[[(Z)-[1-(3-chloro-4-methylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]benzenesulfonamide is a complex process that involves several steps. The most common method of synthesis involves the reaction of 4-bromoaniline with 4-chloro-3-methylphenyl isocyanate to form an intermediate product. This intermediate product is then reacted with 1-methyl-3-(4-(methylsulfonyl)phenyl)-1H-pyrazole-5-carboxaldehyde to form the final product.
Scientific Research Applications
N-(4-bromophenyl)-4-[[(Z)-[1-(3-chloro-4-methylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]benzenesulfonamide has been extensively studied for its potential use in scientific research. This compound has been found to have a wide range of applications in the field of biochemistry and pharmacology. Some of the most common applications of this compound include the study of cancer, inflammation, and angiogenesis.
properties
Molecular Formula |
C24H20BrClN4O3S |
|---|---|
Molecular Weight |
559.9 g/mol |
IUPAC Name |
N-(4-bromophenyl)-4-[[(Z)-[1-(3-chloro-4-methylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]benzenesulfonamide |
InChI |
InChI=1S/C24H20BrClN4O3S/c1-15-3-10-20(13-23(15)26)30-24(31)22(16(2)28-30)14-27-18-8-11-21(12-9-18)34(32,33)29-19-6-4-17(25)5-7-19/h3-14,27,29H,1-2H3/b22-14- |
InChI Key |
KITYCEFPRPAOIQ-HMAPJEAMSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C\NC3=CC=C(C=C3)S(=O)(=O)NC4=CC=C(C=C4)Br)/C(=N2)C)Cl |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CNC3=CC=C(C=C3)S(=O)(=O)NC4=CC=C(C=C4)Br)C(=N2)C)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CNC3=CC=C(C=C3)S(=O)(=O)NC4=CC=C(C=C4)Br)C(=N2)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-(1-naphthyloxy)acetamide](/img/structure/B283526.png)
![N-{4-[4-(2-Methylbenzoyl)piperazin-1-YL]phenyl}thiophene-2-carboxamide](/img/structure/B283527.png)
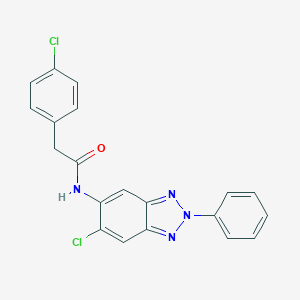
![2-[(4-chlorophenyl)sulfanyl]-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B283532.png)
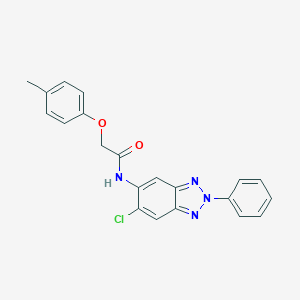

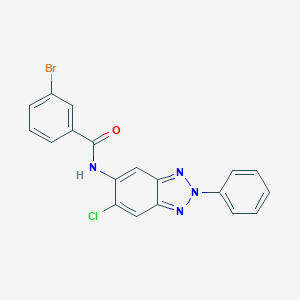
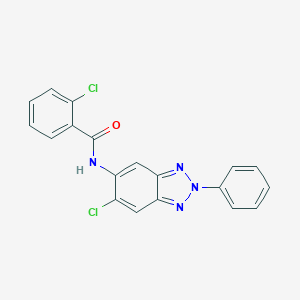
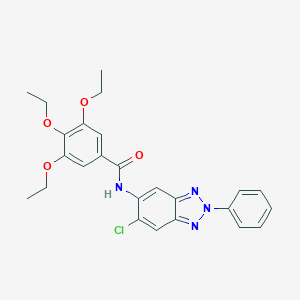
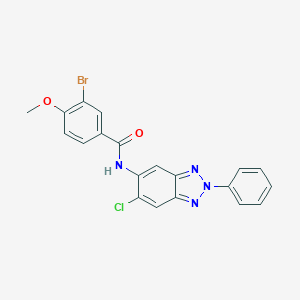
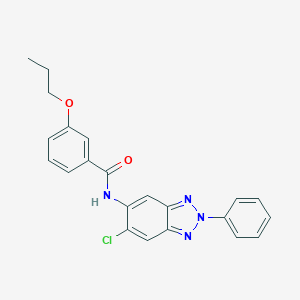
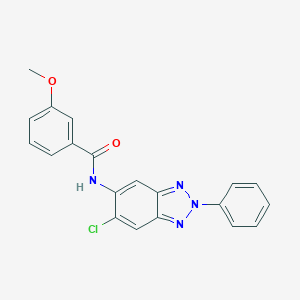
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B283548.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B283549.png)